molecular formula C26H27N5O3 B2868864 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one CAS No. 1260995-65-0

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one

Cat. No.: B2868864
CAS No.: 1260995-65-0
M. Wt: 457.534
InChI Key: SAIUUDDQMCZYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule featuring a piperazine core substituted with a 4-methoxyphenyl group and an ethanone linker connected to a pyrrole-oxadiazole moiety. The 1,2,4-oxadiazole ring is further substituted with a 4-methylphenyl group. The oxadiazole group enhances metabolic stability and bioavailability, while the pyrrole ring may contribute to π-π stacking interactions in receptor binding .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-19-5-7-20(8-6-19)25-27-26(34-28-25)23-4-3-13-31(23)18-24(32)30-16-14-29(15-17-30)21-9-11-22(33-2)12-10-21/h3-13H,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIUUDDQMCZYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a primary amine reacts with formaldehyde and a secondary amine.

    Substitution with Methoxyphenyl Group: The piperazine ring is then substituted with a methoxyphenyl group through nucleophilic aromatic substitution.

    Synthesis of the Pyrrole Ring: The pyrrole ring is synthesized separately, often through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative.

    Coupling of the Rings: Finally, the piperazine and pyrrole rings are coupled together through a condensation reaction to form the final compound.

Industrial production methods would involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one undergoes various chemical reactions:

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one involves its interaction with specific molecular targets:

These interactions are studied using in silico docking simulations, molecular dynamics, and in vitro assays to understand the binding affinity and activity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on piperazine derivatives , heterocyclic hybrids , and oxadiazole-containing molecules . Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Weight logP H-Bond Donors/Acceptors Key Substituents Biological Relevance Reference
Target Compound ~480 (estimated) ~4.5* 1 / 6 4-methoxyphenyl, pyrrole-oxadiazole CNS modulation (hypothesized)
P804-0813 () 410.9 4.35 1 / 4 4-chlorophenyl, pyrazole-piperazine Antimicrobial potential
F523-0062 () ~490 (estimated) ~4.8 1 / 5 4-fluorophenyl, dihydropyridine-piperazine Kinase inhibition (speculated)
Compound 5 () ~400 (estimated) ~3.9 1 / 5 Trifluoromethylphenyl, pyrazole Anticancer activity (reported)
1030856-24-6 () 424.88 3.7 1 / 5 Chlorophenyl, nitro group Antiparasitic (hypothesized)

*Estimated based on substituent contributions.

Key Observations :

Structural Variations: Piperazine Substitution: The target compound’s 4-methoxyphenyl group on piperazine contrasts with chlorophenyl (P804-0813) and fluorophenyl (F523-0062) moieties. Methoxy groups enhance lipophilicity and may improve blood-brain barrier penetration compared to halogens . Heterocyclic Linkers: The pyrrole-oxadiazole system in the target compound differs from pyrazole (P804-0813) and dihydropyridine (F523-0062).

Physicochemical Properties: logP: The target compound’s estimated logP (~4.5) is higher than P804-0813 (4.35) due to the 4-methylphenyl group on oxadiazole, which increases hydrophobicity. Hydrogen Bonding: The oxadiazole and pyrrole groups contribute to a higher hydrogen bond acceptor count (6 vs.

Synthetic Complexity :

  • The target compound’s synthesis likely involves coupling a 4-(4-methoxyphenyl)piperazine with a pyrrole-oxadiazole precursor , similar to methods in and . However, the oxadiazole formation (e.g., via cyclization of amidoximes) adds steps compared to simpler pyrazole derivatives .

Biological Implications :

  • Antimicrobial Activity : Pyrazoline derivatives (e.g., P804-0813) show antibacterial and antifungal activity, but the target’s oxadiazole may shift activity toward antiviral or anti-inflammatory targets .
  • CNS Targeting : Piperazine derivatives often target serotonin or dopamine receptors. The 4-methoxyphenyl group may enhance affinity for 5-HT1A receptors compared to halogenated analogs .

Research Findings and Data

  • Metabolic Stability : Oxadiazole-containing compounds exhibit longer half-lives in vitro compared to pyrazoles, as seen in and .
  • Toxicity Profile : Piperazine derivatives with methoxy groups generally show lower cytotoxicity than chlorinated analogs, as observed in P804-0813 .

Biological Activity

The compound 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one represents a novel structure with potential therapeutic applications. Its design incorporates a piperazine moiety and a 1,2,4-oxadiazole ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N4O3C_{23}H_{28}N_{4}O_{3} with a molecular weight of approximately 408.50 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl group and an oxadiazole derivative that is linked to a pyrrole unit.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the target compound have shown IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical), CaCo-2 (colon adenocarcinoma), and others . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Compounds featuring piperazine and oxadiazole structures have demonstrated significant antimicrobial activity. The target compound may inhibit bacterial growth through interference with bacterial cell wall synthesis or metabolic pathways .

Antidiabetic Effects

Research into piperazine derivatives has indicated potential antidiabetic properties. Certain derivatives have been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models . The specific mechanisms may involve inhibition of carbohydrate-hydrolyzing enzymes or modulation of glucose transporters.

The biological activity of this compound is likely mediated through several pathways:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Interaction with specific receptors can lead to downstream effects that promote apoptosis in cancer cells or improve insulin signaling in diabetic conditions.
  • Oxidative Stress Induction : The compound may induce oxidative stress in target cells, leading to cell death.

Case Studies and Research Findings

A recent study evaluated the anticancer properties of related oxadiazole derivatives, reporting significant cytotoxicity against various tumor cell lines with IC50 values ranging from 5 to 20 µM . Another research article discussed the synthesis and biological evaluation of piperazine derivatives as potential antidiabetic agents, demonstrating improved glucose tolerance in animal models .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Target Cell Line
Compound AAnticancer10HeLa
Compound BAntimicrobial15Staphylococcus aureus
Compound CAntidiabetic8C57BL/6 diabetic mice

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.